molecular formula C28H30O6 B8199090 1-O,2-O-Isopropylidene-6-O-trityl-alpha-D-glucofuranose

1-O,2-O-Isopropylidene-6-O-trityl-alpha-D-glucofuranose

Cat. No.: B8199090
M. Wt: 462.5 g/mol
InChI Key: GVKXHENFQCEZRB-JQSCXEDISA-N
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Description

1-O,2-O-Isopropylidene-6-O-trityl-alpha-D-glucofuranose is a derivative of glucose, specifically modified to include isopropylidene and trityl protecting groups. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O,2-O-Isopropylidene-6-O-trityl-alpha-D-glucofuranose can be synthesized from glucose derivatives through a series of protection and deprotection steps. The synthesis typically involves the formation of the isopropylidene group at the 1,2-positions and the trityl group at the 6-position. Common reagents used in these steps include acetone, trityl chloride, and acid catalysts .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The key steps involve the selective protection of hydroxyl groups and the use of protecting groups to prevent unwanted reactions during subsequent synthetic steps .

Chemical Reactions Analysis

Types of Reactions: 1-O,2-O-Isopropylidene-6-O-trityl-alpha-D-glucofuranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups at specific positions.

    Reduction: Reduction reactions can be used to modify the protecting groups or the core glucose structure.

    Substitution: Substitution reactions can replace the protecting groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-O,2-O-Isopropylidene-6-O-trityl-alpha-D-glucofuranose is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-O,2-O-Isopropylidene-6-O-trityl-alpha-D-glucofuranose involves its role as a protecting group in organic synthesis. The isopropylidene and trityl groups protect specific hydroxyl groups on the glucose molecule, allowing selective reactions to occur at other positions. This selective protection is crucial for the synthesis of complex molecules .

Comparison with Similar Compounds

Uniqueness: 1-O,2-O-Isopropylidene-6-O-trityl-alpha-D-glucofuranose is unique due to the combination of isopropylidene and trityl protecting groups, which provide stability and reactivity in synthetic applications. This dual protection allows for selective modifications and the synthesis of complex carbohydrate derivatives .

Properties

IUPAC Name

(3aR,5R,6S,6aR)-5-[(1R)-1-hydroxy-2-trityloxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O6/c1-27(2)33-25-23(30)24(32-26(25)34-27)22(29)18-31-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-26,29-30H,18H2,1-2H3/t22-,23+,24-,25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKXHENFQCEZRB-JQSCXEDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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